molecular formula C2H5N5 B1205250 4H-1,2,4-Triazole-3,4-diamine CAS No. 38104-45-9

4H-1,2,4-Triazole-3,4-diamine

Cat. No. B1205250
CAS RN: 38104-45-9
M. Wt: 99.1 g/mol
InChI Key: VVICLQXCPOEFTM-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3,4-diamine is part of the triazole family, a class of five-membered heterocyclic compounds. Triazoles are significant due to their broad range of biological activities and their structural variations, which make them a subject of intense research for new drug development and various other applications (Ferreira et al., 2013).

Synthesis Analysis

The synthesis of 4H-1,2,4-Triazole derivatives involves various strategies aimed at improving efficiency, taking into account green chemistry principles, energy saving, and sustainability. The quest for new synthesis methods is driven by the need to address emerging diseases and the resistance of microbes to existing drugs (Ferreira et al., 2013).

Molecular Structure Analysis

The molecular structure of 4H-1,2,4-Triazole derivatives can be analyzed through experimental methods such as X-ray crystallography and supported by computational methods like density functional theory (DFT). These analyses reveal the geometric configuration, bond lengths, angles, and the overall stability of the compounds (Tanak et al., 2010).

Chemical Reactions and Properties

4H-1,2,4-Triazole derivatives undergo various chemical reactions, leading to compounds with potent biological activities. For example, they serve as cyclin-dependent kinase inhibitors, exhibiting significant anticancer activities against various human tumor cells (Lin et al., 2005).

Physical Properties Analysis

The physical properties of 4H-1,2,4-Triazole derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in different fields. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Xi et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, mechanism of action, and the potential for various substitutions, define the scope of application for 4H-1,2,4-Triazole derivatives. These aspects are explored through both experimental and theoretical studies, highlighting the versatility and potential of these compounds in synthesizing new materials and drugs (Xi et al., 2021).

Scientific Research Applications

Triazole Derivatives in Drug Development

The triazole class, including 4H-1,2,4-triazole derivatives, is significant in developing new drugs with diverse biological activities. These compounds have been studied for their broad range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation of these derivatives aligns with green chemistry and sustainability principles, focusing on energy-saving methods. New diseases and resistant bacterial strains drive the ongoing research and development of novel triazole-based prototypes (Ferreira et al., 2013).

High-Energy and Low-Sensitivity Compounds

A study explored energetic compounds based on 4H-1,2,4-triazole, like 5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-3,4-diamine. These compounds exhibit high thermal stability and detonation velocities, along with low mechanical sensitivity. Such attributes are beneficial for developing new high-energy density materials (Yao et al., 2021).

Luminescent Properties in Materials Science

4H-1,2,4-triazole derivatives have been studied for their luminescent properties. Research on compounds based on the 4H-1,2,4-triazole group has revealed diverse solid-state luminescent spectra, making them potentially useful in materials science applications, such as in the development of optical devices (Xi et al., 2021).

Proton-Conducting Electrolytes in Energy Applications

1H-1,2,4-triazole and its derivatives are used to enhance proton conduction in liquid electrolytes and polymer electrolyte membranes. Their stability across a wide potential range suggests potential applications in fuel cells and other energy-related technologies (Li et al., 2005).

Supramolecular and Coordination Chemistry

1,2,4-triazole derivatives are significant in supramolecular and coordination chemistry due to their diverse supramolecular interactions. These interactions include complexation of anions, coordination with metal ions, and applications in catalysis and photochemistry. The unique properties of triazoles allow for versatile applications beyond traditional click chemistry (Schulze & Schubert, 2014).

Corrosion Inhibition

Triazole derivatives like 1H-1,2,4-triazole-3,5-diamine have been investigated for their effectiveness as corrosion inhibitors, particularly for metals like copper in acidic media. These studies use density functional theory to correlate theoretical data with experimental results, contributing to materials protection and longevity (Zarrouk et al., 2013).

Safety And Hazards

While specific safety and hazard information for “4H-1,2,4-Triazole-3,4-diamine” is not available, it’s important to note that chemicals should always be handled with appropriate safety measures. Some triazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future research directions for “4H-1,2,4-Triazole-3,4-diamine” could involve exploring its potential applications in various fields such as medicine and agrochemistry . Additionally, incorporating a methylene bridge in a 3,4-diamino-1,2,4-triazole ring can effectively support the progress of mechanically insensitive and thermally stable energetic compounds .

properties

IUPAC Name

1,2,4-triazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVICLQXCPOEFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959060
Record name 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,2,4-Triazole-3,4-diamine

CAS RN

38104-45-9
Record name 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
RS Mathpati, AK Yadav, VD Ghule… - Energetic Materials …, 2022 - Elsevier
2,3-Triazole and 1,2,4-triazole have been vigorously used in energetic materials research. Among these two, 1,2,4-triazole has been a widely used backbone in designing new …
Number of citations: 11 www.sciencedirect.com
W Yao, Y Xue, L Qian, H Yang, G Cheng - Energetic Materials Frontiers, 2021 - Elsevier
Abstracts In this study, a series of energetic compounds based on C–C linked 1,2,3-triazole and 1,2,4-triazole were synthesized and characterized, ie, 5-(5-nitro-2H-1,2,3-triazole-4-yl)-…
Number of citations: 27 www.sciencedirect.com
L Xia, Y Yang, Y Wang, X Yang, Z Li, T Zhang - Journal of Molecular …, 2023 - Elsevier
Nitrogen-rich energetic salts have attracted considerable interest recently, due to their fascinating thermal stability and energetic performance. In this work, N-methylene-C-bridged …
Number of citations: 1 www.sciencedirect.com
N Ghareb, PA Hanna, MM Said - Afr J Pharm Sci Pharm, 2012 - researchgate.net
The increasing diversity of small molecule libraries is an important source for the discovery of new drug candidates. In terms of this trend, the literature survey showed that indole …
Number of citations: 7 www.researchgate.net
M Hakimi, Z Mardani, K Moeini - Oriental Journal of Chemistry, 2013 - researchgate.net
In this work, a cadmium complex [Cd3 (L) 2 (HL) 2 (µ-Cl) 4Cl4](1) with the ligand L, 5-methyl-4H-1, 2, 4-triazole-3, 4-diamine, was prepared and identified by elemental analysis, FT-IR …
Number of citations: 5 www.researchgate.net
KM Daoud, MY Saleh, SS Ismael - Diyala Journal For Pure Science, 2017 - iasj.net
In this paper demonstrated the synthesis of some fused 1, 2, 4-triazoles derivatives; Terphthalic acid condensated with ethanol to obtain diethyl terephthalate (1) in the presence of …
Number of citations: 5 www.iasj.net
BNP Kumar, KN Mohana, L Mallesha - Journal of Fluorine Chemistry, 2013 - Elsevier
In the present study, 2,6-diflurobenzohydrazide 1 and 4-fluorophenylisothiocyanate were used as the starting materials to synthesize 5-(2,6-diflurophenyl)-N 3 -(4-fluorophenyl)-4H-1,2,4…
Number of citations: 60 www.sciencedirect.com
R Sathyanarayana, B Poojary - Journal of the Chinese …, 2020 - Wiley Online Library
Triazoles are nitrogen‐bearing heterocycles. In the last few decades, researchers have focused on fused heterocycles, as they have better pharmacological effect compared to triazoles …
Number of citations: 48 onlinelibrary.wiley.com
H Alsaad, A Kubba, LH Tahtamouni… - Pharmacia, 2022 - pharmacia.pensoft.net
A series of 1, 2, 4 triazole derivatives (H7-12) have been synthesized by reacting an excess of hydrazine hydrate with carbothioamide derivatives (H1-6). The final compounds (HB1-HB6…
Number of citations: 9 pharmacia.pensoft.net
MM Said, N Ghareb, P Hanna, AA El-Gendy - researchgate.net
The oxadiazoles 4a-c were converted to the corresponding 4-amino-5-((2-subsituted phenyl-1H-benzo [d] imidazol-1-yl) methyl)-4H-1, 2, 4-triazole-3-thiols 5a-c by hydrazinolysis. …
Number of citations: 0 www.researchgate.net

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